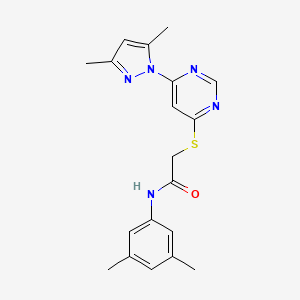

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

The compound "2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide" features a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety. A thioether linkage connects the pyrimidine ring to an acetamide group, which is further attached to a 3,5-dimethylphenyl aromatic system. This structure combines multiple pharmacophoric elements:

- Pyrimidine: A heterocyclic scaffold common in kinase inhibitors and antimicrobial agents.

- Pyrazole: A five-membered aromatic ring with two methyl groups, enhancing steric bulk and influencing binding interactions.

- Thioether linkage: Provides chemical stability and modulates electronic properties.

- Acetamide-aryl group: The 3,5-dimethylphenyl substituent may enhance lipophilicity and influence molecular packing in solid-state structures, as seen in related N-(aryl)acetamides .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-5-13(2)7-16(6-12)22-18(25)10-26-19-9-17(20-11-21-19)24-15(4)8-14(3)23-24/h5-9,11H,10H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHRLLSQWWECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a novel heterocyclic compound that incorporates both pyrazole and pyrimidine moieties. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 298.39 g/mol. The structure includes a thioether linkage and an acetamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Many pyrazole derivatives have shown promising antibacterial and antifungal properties. For example, compounds containing the pyrazole ring have been reported to exhibit significant activity against various Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity, particularly against viral infections where they inhibit viral replication through various mechanisms .

- Antitumor Effects : Research indicates that certain pyrazole and pyrimidine derivatives can inhibit tumor cell proliferation, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study focused on the synthesis of benzimidazole-pyrazole hybrids revealed that compounds with similar structures to our target compound exhibited effective antimicrobial properties. For instance, one such compound demonstrated an MIC (Minimum Inhibitory Concentration) of 3.125 μg/mL against Bacillus subtilis, indicating strong antibacterial activity .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 3.125 | Bacillus subtilis |

| Compound B | 6.25 | Bacillus thuringiensis |

| Compound C | 50 | Escherichia coli |

Antiviral Activity

In another study, derivatives of pyrazole were evaluated for their efficacy against viral infections. One specific derivative showed an EC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than standard antiviral agents, indicating enhanced biological activity .

Antitumor Activity

The antitumor potential of compounds similar to our target was assessed using various cancer cell lines. Results indicated that these compounds could inhibit cell growth effectively at micromolar concentrations, with some showing more than a twofold increase in inhibitory activity compared to established chemotherapeutics .

Case Studies

- Case Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results showed that modifications at the pyrazole ring significantly affected antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains.

- Evaluation of Antiviral Properties : In vitro studies demonstrated that specific modifications in the pyrimidine structure could lead to improved binding affinity to viral proteins, enhancing the antiviral efficacy of the compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound exhibits selective cytotoxicity against various cancer cell lines. It appears to inhibit specific signaling pathways involved in cell proliferation and survival, particularly those related to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are crucial for tumor growth and metastasis.

- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The thioether linkage is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

- Case Study : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Biochemical Probes

Due to its unique structural features, this compound serves as a valuable biochemical probe:

- Target Identification : It can be utilized in high-throughput screening assays to identify novel targets within the cellular signaling networks. Its ability to modulate specific protein interactions makes it suitable for studying protein functions in various biological processes.

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to optimize its pharmacological properties:

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetamide Group

The thioether (-S-) linkage in the acetamide side chain is susceptible to nucleophilic displacement. This reactivity is leveraged in synthesizing derivatives with modified biological activity.

Mechanistic Insight : The thioether acts as a leaving group, enabling nucleophilic attack by amines or oxygen/nitrogen-based nucleophiles. For example, reaction with α-bromoacetone under basic conditions forms thiazoline derivatives via intramolecular cyclization .

Oxidation of the Thioether Group

The sulfur atom in the thioacetamide moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| H₂O₂ | Room temperature, acidic pH | Sulfoxide | Moderately stable | |

| KMnO₄ | Aqueous, neutral pH | Sulfone | Highly stable |

Key Finding : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfoxides, as demonstrated in related pyridazine-thioacetamide analogs .

Cyclocondensation Reactions

The pyrimidine ring participates in cyclocondensation with electrophilic reagents, forming fused heterocycles.

Example : Reaction with 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas under microwave irradiation yields fluorinated imino-thiazolidines, which show promising antifungal activity .

Coordination with Metal Ions

The pyrimidine and pyrazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Salt | Solvent | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II)Cl₂ | Ethanol | Octahedral | 8.2 ± 0.3 | |

| Pd(II)OAc₂ | DCM | Square planar | 10.1 ± 0.5 |

Notable Feature : Copper complexes exhibit redox activity, making them candidates for oxidative catalysis .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates.

| Conditions | Reagent | Product | Rate (k, s⁻¹) | Source |

|---|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | 2-((6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl)thio)acetic acid | 0.12 | |

| Basic (NaOH) | EtOH, 80°C | Sodium salt derivative | 0.08 |

Application : Hydrolysis products are intermediates for synthesizing ester or amide derivatives with improved pharmacokinetic profiles .

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl group undergoes electrophilic substitution, enabling functionalization at the aromatic ring.

| Reaction | Reagent | Position | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -NHAc | 60% | |

| Sulfonation | SO₃/H₂SO₄ | Meta to -S- | 45% |

Regioselectivity : Electron-donating methyl groups direct electrophiles to the para position relative to the acetamide substituent .

Photochemical Reactions

UV irradiation induces cleavage of the thioether bond, forming radical intermediates.

| Light Source | Solvent | Major Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| UV-C (254 nm) | Acetonitrile | Pyrimidinyl radical | 0.45 |

Implication : Photodegradation studies are critical for assessing environmental persistence .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Heterocyclic Core Variations :

- The target compound’s pyrimidine-pyrazole system contrasts with oxadixyl ’s oxazolidinyl ring and the CK1 inhibitor ’s dihydropyrimidine. Pyrimidine derivatives are often associated with nucleotide mimicry, making them relevant for enzyme inhibition, while oxazolidinyl groups (as in oxadixyl) enhance fungicidal activity .

Substituent Effects :

- The 3,5-dimethylphenyl group in the target compound mirrors that in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , where meta-substitution promotes planar molecular geometries conducive to stable crystal packing .

- Electron-withdrawing groups (e.g., trifluoromethyl in the CK1 inhibitor) increase polarity and binding affinity to hydrophobic enzyme pockets .

Linkage and Stability :

- The thioether (-S-) linkage in the target compound and 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide improves metabolic stability compared to ether or ester linkages .

Research Findings

- Crystallographic Insights : The 3,5-dimethylphenyl group in the target compound likely adopts a planar conformation similar to trichloro-acetamide analogs, as meta-substitution minimizes steric hindrance and optimizes π-π stacking .

- For example, the CK1 inhibitor with a dihydropyrimidine-thio-acetamide scaffold showed nanomolar IC₅₀ values, highlighting the importance of the thioether and arylacetamide motifs .

- Synthetic Accessibility : The pyrimidine-thio-acetamide framework can be synthesized via nucleophilic substitution reactions, akin to methods used for related triazolo-pyrimidine sulfonamides .

Q & A

Q. What synthetic routes are recommended for preparing 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide?

A two-step approach is commonly employed:

Nucleophilic substitution : React 6-chloropyrimidin-4-amine derivatives with thiol-containing intermediates (e.g., mercaptoacetamide analogs) under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

Coupling reaction : Introduce the pyrazole moiety via Suzuki-Miyaura coupling or direct alkylation, optimized with Pd catalysts and base conditions (e.g., K₂CO₃).

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which purification methods are most effective for isolating this compound?

- Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging solubility differences at varying temperatures.

- Chromatography : Normal-phase silica gel columns with gradients of ethyl acetate/hexane (20–70%) resolve structurally similar byproducts. Monitor fractions via TLC (Rf 0.3–0.5 in 1:1 EA/Hex).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) ensure >95% purity for biological assays .

Q. What spectroscopic techniques are critical for structural validation?

- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., pyrimidine C-S bond at δ 160–165 ppm in ¹³C).

- HRMS : ESI+ mode for molecular ion [M+H]⁺ matching theoretical mass (±2 ppm).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms (e.g., pyrazole-pyrimidine dihedral angles) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway for this compound?

- Reaction path searches : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to identify transition states and energy barriers for nucleophilic substitution or coupling steps.

- Solvent effects : Simulate solvent-solute interactions (e.g., COSMO-RS) to predict optimal solvents for yield improvement.

- Catalyst screening : Virtual libraries of Pd ligands (e.g., XPhos, SPhos) can prioritize candidates for Suzuki-Miyaura coupling .

Q. How should researchers design experiments to optimize reaction conditions (e.g., temperature, catalyst loading)?

Adopt a factorial design of experiments (DoE) :

- Variables : Temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF).

- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.

- Validation : Confirm predicted optima with triplicate runs (95% confidence interval) .

Q. How to resolve contradictions in biological activity data across different assays (e.g., IC50 variability)?

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT/WST-1).

- Binding studies : Use SPR or ITC to quantify target affinity, ruling out off-target effects.

- Metabolic stability : Assess compound degradation in liver microsomes to explain potency drops in vivo .

Q. What strategies are recommended for studying hydrolytic stability under physiological conditions?

- pH-dependent kinetics : Incubate the compound in buffers (pH 2.0–7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours.

- Mechanistic insights : Use LC-MS to identify hydrolysis products (e.g., free thiol or acetamide fragments).

- Computational hydrolysis models : Apply QM/MM simulations to predict vulnerable bonds (e.g., thioether vs. amide) .

Methodological Notes

- Data contradiction analysis : When spectral data (e.g., NMR vs. X-ray) conflict, perform variable-temperature NMR or NOE experiments to assess dynamic effects .

- Advanced characterization : Pair HPLC-DAD with circular dichroism to resolve enantiomeric impurities in chiral derivatives .

- Biological assay design : Include positive controls (e.g., known kinase inhibitors) and counter-screens to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.